molecular formula C5H5Cl3O2 B1599663 (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone CAS No. 93206-60-1

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Cat. No. B1599663
CAS RN: 93206-60-1
M. Wt: 203.45 g/mol
InChI Key: MIYJBPXTAZJPGX-BYPYZUCNSA-N
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Description

Chemical Reactions Analysis

  • Cross-Coupling Reactions : It can transmetallate with palladium(II)-aryl species, leading to carboxylation products. Micellar catalysis enhances its stability during these transformations .

Scientific Research Applications

Polymerization and Macromolecular Synthesis

  • (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone has been explored in the anionic polymerization of β-lactones. Studies by Kurcok et al. (1995) and Jedliński et al. (1987) demonstrate its use in creating polyester macromonomers and block polymers, respectively. These processes yield functionalized polyesters with specific end-groups and controlled molecular weight and composition (Kurcok, Matuszowicz, & Jedliński, 1995) (Jedliński, Kowalczuk, Kurcok, Brzoskowska, & Franěk, 1987).

Synthesis of Amino Acid Precursors

  • Research by Tennyson et al. (2002) highlights the use of this compound as a versatile amino acid synthon. It is shown to be effective in synthesizing various gamma-substituted alpha-amino acid precursors, exemplified by the synthesis of a protected homoserine equivalent and a naturally occurring alpha-amino acid (Tennyson, Cortez, Galicia, Kreiman, Thompson, & Romo, 2002).

Material Science and Structural Analysis

  • The compound's role in material science and structural analysis is noted in studies like those of Campi et al. (1990) and Coffey & Hershberger (1976). These studies involve the synthesis and structural elucidation of related β-lactones, contributing to an understanding of their stability and properties, including microwave spectrum analysis and ring puckering vibrations (Campi, Dyall, Fallon, Jackson, Perlmutter, & Smallridge, 1990) (Coffey & Hershberger, 1976).

Development of Functionalized Polymers

  • The development of functionalized polymers using this compound is described by Leboucher-Durand et al. (1996). Their work involves creating racemic and optically active derivatives, useful for preparing functionalized multimeric macromolecules like reactive polymers and macromolecular drug carriers (Leboucher-Durand, Langlois, & Guérin, 1996).

properties

IUPAC Name

(4S)-4-methyl-4-(trichloromethyl)oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJBPXTAZJPGX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460481
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

CAS RN

93206-60-1
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 2
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 3
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 4
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 5
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 6
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Citations

For This Compound
2
Citations
EGJ Staring, H Moorlag… - Recueil des Travaux …, 1986 - Wiley Online Library
A highly efficient synthesis of (R)â•’ and (S)â•’citramalic acid
Number of citations: 20 onlinelibrary.wiley.com
EM Osselton, ES Krijnen, ELM Lempers… - Recueil des Travaux …, 1986 - Wiley Online Library
The meta photocycloaddition of fluorobenzene and disubstituted fluoroarenes to cyclopentene has been investigated. From the effects of the various substituents and the varying …
Number of citations: 14 onlinelibrary.wiley.com

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